N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Pyridinone Moiety: The pyridinone ring can be synthesized from appropriate pyridine derivatives through oxidation and subsequent functional group modifications.
Coupling Reaction: The final step involves coupling the benzodioxole and pyridinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyridinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃).
Major Products
The major products would depend on the specific reaction conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring might interact with hydrophobic pockets, while the pyridinone moiety could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-oxopyridin-1(2H)-yl)acetamide: Lacks the methyl group on the pyridinone ring.
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the benzodioxole and pyridinone moieties in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide makes it unique compared to other similar compounds. The specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-12(19)6-16(21)18(10)8-15(20)17-7-11-2-3-13-14(5-11)23-9-22-13/h2-6,19H,7-9H2,1H3,(H,17,20) |
InChI Key |
VACXLZIFJHECQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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